molecular formula C10H13NO3 B3057055 Methyl 2-[(2-hydroxyethyl)amino]benzoate CAS No. 76315-61-2

Methyl 2-[(2-hydroxyethyl)amino]benzoate

Cat. No. B3057055
CAS RN: 76315-61-2
M. Wt: 195.21 g/mol
InChI Key: AXFCSUUUBXBWSN-UHFFFAOYSA-N
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Description

“Methyl 2-[(2-hydroxyethyl)amino]benzoate” is a chemical compound with the molecular formula C10H13NO3 . It is also known as MHEAB.


Molecular Structure Analysis

“Methyl 2-[(2-hydroxyethyl)amino]benzoate” contains a total of 27 bonds; 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 secondary amine (aromatic) .


Physical And Chemical Properties Analysis

“Methyl 2-[(2-hydroxyethyl)amino]benzoate” has a predicted density of 1.143±0.06 g/cm3 and a predicted boiling point of 309.1±25.0 °C .

Scientific Research Applications

1. Organic Nonlinear Optical Material Development

Methyl-para-hydroxy benzoate, a compound related to Methyl 2-[(2-hydroxyethyl)amino]benzoate, has been studied for its potential as an organic nonlinear optical (NLO) material. Research has shown that amino acid (glycine) doping in Methyl-para-hydroxy benzoate crystals improves their transparency and nonlinear optical properties (Selvaraju, Kirubavathi, & Kumararaman, 2009).

2. Synthesis and Chemical Properties

The synthesis and chemical properties of Methyl 2-[(2-hydroxyethyl)amino]benzoate and related compounds have been a focus of research. For instance, a study highlighted the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate under various base conditions (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

3. Applications in Pharmacology

Although your request excludes information related to drug use and dosage, it is worth noting that Methyl 2-[(2-hydroxyethyl)amino]benzoate and similar compounds have been investigated for potential pharmacological applications, including their role in enhancing neurotransmission and their metabolism in organisms (Lane et al., 2013).

4. Involvement in Plant Biology

Research has also explored the role of compounds like Methyl 2-[(2-hydroxyethyl)amino]benzoate in plant biology. For example, in snapdragon flowers, methyl benzoate is a significant scent compound, and its synthesis and emission are tightly regulated (Dudareva et al., 2000).

Safety And Hazards

“Methyl 2-[(2-hydroxyethyl)amino]benzoate” is a combustible material. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

methyl 2-(2-hydroxyethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-3-5-9(8)11-6-7-12/h2-5,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFCSUUUBXBWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296472
Record name methyl 2-[(2-hydroxyethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-hydroxyethyl)amino]benzoate

CAS RN

76315-61-2
Record name MLS000737697
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-[(2-hydroxyethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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